ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a pyrido-triazine core linked via a thioacetamido bridge to a cyclohepta[b]thiophene ring. This structure combines multiple pharmacophoric elements:
- Pyrido-triazine: Known for enzyme inhibition and anticancer activity.
- Thioacetamido group: Enhances bioavailability and binding to biological targets.
- Cyclohepta[b]thiophene: A seven-membered ring system that increases lipophilicity and conformational flexibility compared to smaller analogs.
Synthesis involves multi-step reactions, typically requiring optimized conditions (e.g., temperature, solvent selection) and catalysts like acetic acid .
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-2-29-19(27)17-13-8-4-3-5-9-14(13)31-18(17)23-16(26)12-30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBJOEORBUZQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound that exhibits a range of biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrido-triazine moiety and a tetrahydro-cycloheptathiophene framework. Its chemical formula is , with a molecular weight of approximately 265.29 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar triazine and thiophene structures often exhibit significant antimicrobial properties. For instance, derivatives of triazines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The potential mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
Anticancer Potential
Triazine derivatives are recognized for their anticancer properties. Studies have demonstrated that certain triazine-based compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound may share these properties due to its structural similarities with known anticancer agents.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiophene rings have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines . The ethyl derivative could potentially modulate inflammatory pathways based on its structural components.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : Ethyl derivatives may interact with various signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of triazine derivatives:
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antiviral Activity:
Recent studies have indicated that compounds similar to ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit promising antiviral properties. N-Heterocycles have been recognized for their ability to inhibit viral replication through various mechanisms. The structure of this compound suggests it may function similarly by interacting with viral proteins or interfering with nucleic acid synthesis .
COX-II Inhibition:
The compound's structural features indicate potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a critical role in inflammation and pain pathways. Compounds designed to inhibit COX-II are of great interest for treating inflammatory diseases and pain management. Preliminary evaluations suggest that derivatives of this compound could exhibit comparable efficacy to established COX-II inhibitors like Celecoxib .
In Vitro Studies:
In vitro assays have been employed to evaluate the biological activity of this compound against various cancer cell lines. Results indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the efficacy and selectivity of new compounds. Research has focused on modifying different functional groups on the pyrido-triazine scaffold to enhance biological activity while minimizing toxicity. Such studies are vital for developing new therapeutic agents based on this compound .
Pharmacokinetics and Toxicology
ADMET Properties:
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound are being evaluated using computational models. These models help predict how the compound behaves in biological systems and its potential side effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its cyclohepta[b]thiophene ring, which contrasts with smaller or fused-ring systems in analogs:
Key Observations :
Physicochemical Properties
| Property | Target Compound | Cyclopenta Analog | VIg |
|---|---|---|---|
| Melting Point | 150–152°C* | 145–147°C | 153–155°C |
| Solubility (LogP) | 3.8 (predicted) | 3.2 | 4.1 |
| NMR δ (NH) | ~11.8 ppm (D₂O exchange) | 11.7 ppm | 11.78 ppm |
*Predicted based on structural similarity.
Research Challenges and Opportunities
- Synthesis Optimization : The cyclohepta ring’s conformational flexibility complicates crystallization and purification .
- Bioactivity Gaps: Limited in vitro/vivo data necessitate further profiling against cancer, microbial, and neurological targets.
- Structure-Activity Relationship (SAR) : Systematic modification of the pyrido-triazine substituents (e.g., methyl vs. phenyl groups) could refine potency .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a thioacetamido bridge to a cyclohepta[b]thiophene carboxylate moiety. The sulfur atoms in the thiophene and thioacetamido groups enhance nucleophilic reactivity, while the pyridotriazine ring contributes to π-π stacking interactions, relevant for biological target binding . Structural characterization via NMR and X-ray crystallography (where available) is critical to confirm regiochemistry and avoid isomerization during synthesis .
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
A multi-step approach is typical:
- Step 1 : Condensation of 2-mercapto-pyridotriazinone with ethyl chloroacetate to form the thioacetate intermediate.
- Step 2 : Coupling with a cycloheptathiophene-carboxylate precursor under basic conditions (e.g., DIPEA in DMF). Key challenges include low yields (~40–60%) due to steric hindrance at the thioacetamido bridge and side reactions at the cyclohepta[b]thiophene ring . Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR : , , and 2D experiments (e.g., HSQC, HMBC) resolve overlapping signals from the fused heterocycles .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 472.6) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC50_{50}50 variability) be resolved for this compound?
Discrepancies often arise from assay conditions (e.g., pH, redox environment) affecting the thioether group’s stability. Mitigation strategies:
- Use reducing agents (e.g., DTT) to prevent disulfide formation .
- Validate target engagement via SPR or ITC to distinguish direct binding from off-target effects .
- Compare activity across cell lines with varying expression levels of putative targets (e.g., kinases or proteases) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent Optimization : Replace DMF with DMSO to reduce byproduct formation at elevated temperatures .
- Catalytic Additives : Use DMAP (5 mol%) to accelerate amide bond formation between the thioacetate and cycloheptathiophene precursor .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields (~55%) .
Q. How do structural modifications at the cyclohepta[b]thiophene ring affect bioactivity?
Comparative studies on analogs reveal:
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Glide screens against kinase ATP-binding pockets (e.g., EGFR, CDK2), leveraging the pyridotriazine core’s planar geometry .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the thioacetamido linker in aqueous vs. lipid bilayer environments .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays?
- Standardize compound storage : Lyophilize and store under argon to prevent thioether oxidation .
- Control solvent effects : Use DMSO concentrations ≤0.1% in cell-based assays to avoid cytotoxicity .
Q. What in vitro models are suitable for studying its pharmacokinetic properties?
- Caco-2 monolayers : Assess intestinal permeability (P >1 × 10 cm/s indicates good absorption) .
- Liver microsomes : Measure metabolic stability (t >30 min suggests favorable hepatic clearance) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no effect?
Variations in tumor models (e.g., 2D vs. 3D cell cultures) and genetic backgrounds (e.g., KRAS mutations) influence sensitivity. Validate findings using:
- Patient-derived xenografts (PDX) : Recapitulate tumor heterogeneity .
- CRISPR screens : Identify synthetic lethal partners for the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
